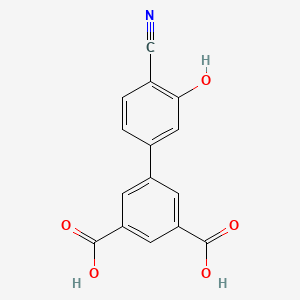
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%, also known as 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, is a white solid compound with a molecular weight of 265.29 g/mol and a melting point of 81-83 °C. It is a member of the phenol family, and is a compound used in a variety of scientific research applications. It is a synthetic compound, produced through a multi-step synthesis process.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent for the synthesis of organic compounds, such as 2-cyano-4-(3-pyrrolidinylcarbonylphenyl)benzene, which is used in the synthesis of a wide variety of pharmaceuticals. It is also used as a catalyst in the synthesis of other organic compounds, such as indolizines and indoles.
Wirkmechanismus
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a catalyst that facilitates the synthesis of organic compounds by increasing the rate of chemical reactions. It is believed to act as a nucleophile, which is a molecule that donates electrons to form a covalent bond with another molecule. This reaction is known as a nucleophilic substitution, and is the basis for the synthesis of organic compounds.
Biochemical and Physiological Effects
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects. As it is a synthetic compound, it is not known to be present in any living organism and therefore does not interact with any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a highly pure compound, with a purity of 95%, which is ideal for use in research experiments. It is also a relatively inexpensive compound, making it accessible to many researchers. The use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% in laboratory experiments also has some limitations. It is a highly reactive compound, and must be handled with care to ensure safety. It is also a relatively unstable compound, and must be stored and handled properly to prevent degradation.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is the use of the compound in the synthesis of other organic compounds, such as indolizines and indoles. Another potential direction is the use of the compound in the synthesis of pharmaceuticals and other drugs. Additionally, the compound could be used in the synthesis of new materials, such as polymers and nanomaterials. Finally, the compound could be used in the development of new catalysts for chemical reactions, such as the synthesis of organic compounds.
Synthesemethoden
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol, 95%(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized through a multi-step process that begins with the condensation of 3-pyrrolidinylcarbonylphenylmagnesium bromide and 2-cyanoacetophenone. This is followed by a series of reactions, including a nucleophilic substitution, an aldol condensation, and a hydrolysis reaction. The final step is a chromatographic purification process to obtain the 95% pure product.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[3-(pyrrolidine-1-carbonyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c19-12-16-11-14(6-7-17(16)21)13-4-3-5-15(10-13)18(22)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMLDWIFFLUKRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684991 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261890-12-3 |
Source


|
| Record name | 4-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)
![2-Cyano-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377137.png)


![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)




